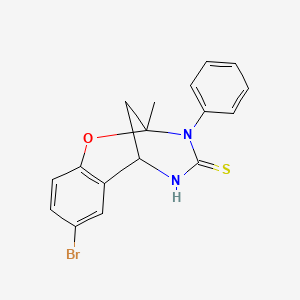

8-bromo-2-methyl-3-phenyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

Description

This compound is a brominated heterocyclic molecule featuring a unique fused-ring system with a thione (C=S) functional group at position 2. Its structure includes a 2,6-methano-bridged benzoxadiazocine core, substituted with a methyl group at position 2, a phenyl group at position 3, and a bromine atom at position 3. The crystal structure of a closely related derivative, 1-(8-bromo-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocin-11-yl)ethanone, was resolved using SHELXL and reported in Acta Crystallographica Section E . Key structural parameters include bond lengths and angles consistent with strained bicyclic systems, as well as intermolecular interactions influenced by the thione group and bromine substituent.

Properties

IUPAC Name |

4-bromo-9-methyl-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2OS/c1-17-10-14(13-9-11(18)7-8-15(13)21-17)19-16(22)20(17)12-5-3-2-4-6-12/h2-9,14H,10H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSHRLGZBKVOISS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3=C(O1)C=CC(=C3)Br)NC(=S)N2C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

8-Bromo-2-methyl-3-phenyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is a complex organic compound notable for its unique structural features and potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound involves multiple steps. Common methods include:

- Preparation of the Benzoxadiazocin Ring : The core structure is synthesized through cyclization reactions.

- Introduction of Functional Groups : Bromine and methyl groups are introduced via electrophilic substitution reactions.

- Purification : The final product is purified using chromatography techniques to achieve high yield and purity.

Antimicrobial Properties

Research indicates that compounds similar to 8-bromo derivatives exhibit significant antimicrobial activity. For instance:

- In vitro Studies : The compound has shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate potent activity at low concentrations.

Anticancer Activity

The anticancer potential of benzoxadiazocine derivatives has been a major focus of research:

- Mechanism of Action : It is hypothesized that these compounds induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 .

Case Studies

Several studies have documented the biological effects of similar compounds:

- Study on Anticancer Effects : A study demonstrated that a related compound significantly inhibited the growth of human cancer cell lines (e.g., MCF7 breast cancer cells) with an IC50 value in the micromolar range.

- Antimicrobial Efficacy : Another research highlighted the broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria with promising results in animal models .

Research Findings

Recent studies have focused on elucidating the structure-activity relationship (SAR) for benzoxadiazocine derivatives:

| Compound | Activity Type | MIC/IC50 Value | Reference |

|---|---|---|---|

| 8-Bromo Derivative A | Antimicrobial | 16 µg/mL | |

| 8-Bromo Derivative B | Anticancer | 12 µM | |

| 8-Bromo Derivative C | Antimicrobial | 32 µg/mL |

The biological activity of 8-bromo derivatives can be attributed to their interaction with specific molecular targets:

Scientific Research Applications

Biological Activities

The applications of 8-bromo compounds in medicinal chemistry are diverse. Notably, this compound has been investigated for its potential as:

1. Anticancer Agent

- Mechanism of Action : The compound shows promise as an anticancer agent through the activation of apoptotic pathways. Studies indicate that it may influence caspase activation, thereby promoting programmed cell death in cancer cells .

- Case Studies : Research has demonstrated its efficacy in inducing apoptosis in various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer therapies.

2. Antimicrobial Activity

- In Vitro Studies : The compound has been tested against a range of microbial strains, showing significant antibacterial and antifungal properties. Its ability to disrupt microbial cell membranes is a key factor in its efficacy .

- Application in Pharmaceuticals : Due to its antimicrobial properties, this compound can be utilized in formulating new antibiotics or preservatives in pharmaceuticals.

3. Neuroprotective Effects

- Research Findings : Preliminary studies suggest that 8-bromo compounds may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

- Potential Applications : These properties could lead to applications in treating neurodegenerative diseases such as Alzheimer’s or Parkinson’s disease.

Synthesis and Derivatives

The synthesis of 8-bromo-2-methyl-3-phenyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione can be achieved through various methods involving bromination and cyclization reactions. Derivatives of this compound are also being explored to enhance its biological activity and selectivity for specific targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

1-(8-Bromo-2-Methyl-4-Thioxo-3,4,5,6-Tetrahydro-2H-2,6-Methano-1,3-Benzoxazocin-11-Yl)Ethanone

- Structural Differences: The ethanone substituent at position 11 introduces additional steric bulk and electronic effects compared to the phenyl group in the target compound.

- Crystallographic Data: Parameter Target Compound (Estimated) Ethanone Derivative C-S Bond Length (Å) ~1.68 1.671(2) Br-C Bond Length (Å) ~1.90 1.901(3) Dihedral Angle (C6-C8-Br) ~120° 118.5° Key Observation: The ethanone group disrupts π-π stacking interactions observed in phenyl-substituted analogues, reducing crystallographic symmetry.

Non-Brominated Analogues

- Impact of Bromine : Bromine’s electronegativity and van der Waals radius (1.85 Å) increase steric hindrance and polarizability compared to chlorine or hydrogen substituents. This alters molecular packing and melting points (e.g., brominated derivatives typically exhibit higher melting points due to stronger halogen bonding).

Functional Group Variants

4-Oxo vs. 4-Thione Derivatives

- Electronic Effects : The thione group (C=S) enhances resonance stabilization and hydrogen-bonding capacity compared to the oxo (C=O) group. This increases solubility in polar aprotic solvents (e.g., DMSO) .

- Reactivity : Thione derivatives are more susceptible to nucleophilic attack at the sulfur atom, enabling unique post-synthetic modifications.

Q & A

Q. What are the optimal synthetic routes for 8-bromo-2-methyl-3-phenyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione?

Methodological Answer:

- Begin with halogenation and cyclocondensation reactions using brominated precursors, as demonstrated in similar heterocyclic systems (e.g., bromo-formylphenoxy triazine derivatives) .

- Optimize reaction conditions (temperature: 45–140°C, catalysts: SnCl₄ for bromination) to enhance yield and purity. Monitor progress via TLC (hexane/EtOH solvent systems) and characterize intermediates using (DMSO-d₆, 200 MHz) .

- Purify via column chromatography and confirm final structure with X-ray crystallography (as in analogous methano-benzoxadiazocine derivatives) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- X-ray crystallography : Resolve the bicyclic framework and confirm stereochemistry by comparing unit cell parameters (e.g., space group , ) to literature data for structurally related compounds .

- NMR spectroscopy : Use and NMR to identify proton environments (e.g., methano-bridge protons at δ 3.86 ppm) and confirm bromine substitution patterns .

- Mass spectrometry : Validate molecular weight (e.g., via HRMS) and fragmentation patterns consistent with the thione moiety .

Q. How can existing theoretical frameworks guide experimental design for this compound?

Methodological Answer:

- Align synthesis and reactivity studies with heterocyclic chemistry theories, such as Baldwin’s rules for ring closure or frontier molecular orbital (FMO) analysis for electrophilic substitution .

- Design experiments to test hypotheses derived from computational models (e.g., DFT calculations on ring strain or sulfur’s electronic effects) .

Advanced Research Questions

Q. How can computational modeling (e.g., COMSOL Multiphysics/AI integration) predict the compound’s reactivity or stability?

Methodological Answer:

- Implement AI-driven simulations to model reaction pathways (e.g., thione tautomerization or bromine displacement) under varying conditions (pH, solvent polarity) .

- Validate predictions with experimental data (e.g., kinetic studies using UV-Vis spectroscopy) and refine algorithms via iterative feedback loops .

Q. How should researchers address contradictions in spectral data or unexpected reaction outcomes?

Methodological Answer:

- Conduct comparative analysis with structurally analogous compounds (e.g., 4-thioxo methano-benzoxadiazocines) to identify systematic errors .

- Replicate experiments under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables causing discrepancies .

- Use multivariate statistical tools (e.g., PCA) to correlate spectral anomalies with synthetic parameters .

Q. What methodologies are suitable for studying the compound’s environmental fate or toxicity?

Methodological Answer:

Q. How can interdisciplinary approaches enhance applications in catalysis or materials science?

Methodological Answer:

- Investigate the compound’s potential as a ligand in transition-metal catalysis (e.g., Pd-catalyzed cross-coupling) by testing coordination chemistry via IR and XAS .

- Explore its use in organic semiconductors by measuring charge-carrier mobility (e.g., Hall effect measurements) and comparing with theoretical bandgap predictions .

Q. What advanced process control strategies improve scalability in synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.